2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1404686-45-8
VCID: VC4261946
InChI: InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18)
SMILES: CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid

CAS No.: 1404686-45-8

Cat. No.: VC4261946

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid - 1404686-45-8

Specification

CAS No. 1404686-45-8
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name 2-[acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18)
Standard InChI Key NLNJUNURWQEFAQ-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s backbone consists of an acetic acid group (CH2COOH) bonded to two distinct substituents:

  • A 4-hydroxyphenyl group at the α-carbon, introducing aromaticity and phenolic functionality.

  • An acetyl(cyclopropyl)amino group at the same α-carbon, contributing steric bulk and potential hydrogen-bonding capacity.

This arrangement creates a chiral center at the α-carbon, necessitating stereoselective synthesis for enantiomerically pure forms . The cyclopropane ring introduces unique conformational constraints, which may influence binding affinity in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
IUPAC Name2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
CAS Registry NumberNot publicly assigned
Chiral Centers1 (α-carbon)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of 2-amino-2-(4-hydroxyphenyl)acetic acid (4-hydroxyphenylglycine), a well-documented intermediate in pharmaceutical synthesis . Critical steps include:

  • Cyclopropane Introduction: Cyclopropylation of the amino group via nucleophilic substitution or transition-metal-catalyzed coupling .

  • Acetylation: Protection of the secondary amine using acetic anhydride or acetyl chloride under basic conditions .

A patent (WO2003042166A2) describes analogous methods for introducing cyclopropane rings into α-amino acid derivatives, highlighting the use of melt-phase reactions without solvents to enhance yield .

Stereochemical Considerations

Enantioselective synthesis remains challenging due to the proximity of the chiral center to bulky substituents. Asymmetric hydrogenation or enzymatic resolution may be required to isolate the desired (R)- or (S)-enantiomers .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Limited due to the hydrophobic cyclopropane and aromatic groups. Predicted solubility: <1 mg/mL in water at 25°C.

  • pH Sensitivity: The phenolic -OH (pKa ≈ 10) and carboxylic acid (pKa ≈ 4.5) groups confer pH-dependent ionization, affecting bioavailability .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include:

    • 3300 cm⁻¹ (O-H stretch, phenolic),

    • 1700 cm⁻¹ (C=O, carboxylic acid and acetyl),

    • 1250 cm⁻¹ (C-N stretch, amine) .

  • NMR: ¹H-NMR signals at δ 6.7–7.2 ppm (aromatic protons) and δ 1.2–1.8 ppm (cyclopropane protons) confirm structural motifs .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Potential precursor to kinase inhibitors or protease activators.

  • Material Science: Functionalization of polymers via carboxylic acid coupling.

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